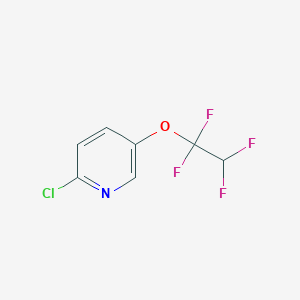
2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is a chemical compound with the molecular formula C7H4ClF4NO It is characterized by the presence of a pyridine ring substituted with a chloro group and a tetrafluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine typically involves the reaction of 2-chloropyridine with 1,1,2,2-tetrafluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process has been reported to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the chloro group in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative .
Aplicaciones Científicas De Investigación
2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and tetrafluoroethoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzymes or receptors by forming stable complexes, thereby modulating biological pathways .
Comparación Con Compuestos Similares
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Comparison: Compared to similar compounds, 2-Chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine exhibits unique properties due to the presence of the tetrafluoroethoxy group. This group enhances its chemical stability and reactivity, making it a valuable intermediate in various synthetic processes .
Propiedades
Fórmula molecular |
C7H4ClF4NO |
|---|---|
Peso molecular |
229.56 g/mol |
Nombre IUPAC |
2-chloro-5-(1,1,2,2-tetrafluoroethoxy)pyridine |
InChI |
InChI=1S/C7H4ClF4NO/c8-5-2-1-4(3-13-5)14-7(11,12)6(9)10/h1-3,6H |
Clave InChI |
PDDHRCJRNNOSBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1OC(C(F)F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13478866.png)
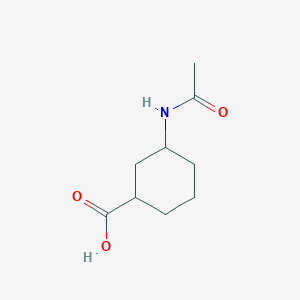
![rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13478875.png)
![3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B13478877.png)

![tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate](/img/structure/B13478883.png)
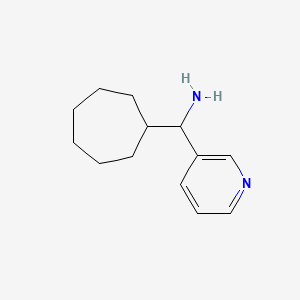
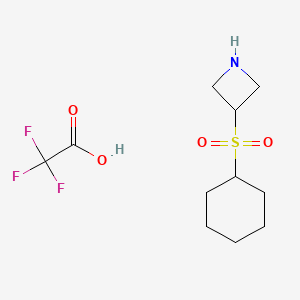

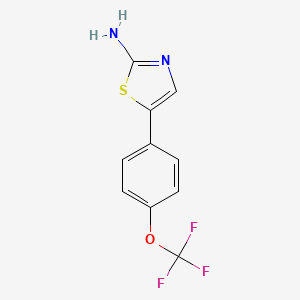
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride](/img/structure/B13478925.png)


![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
